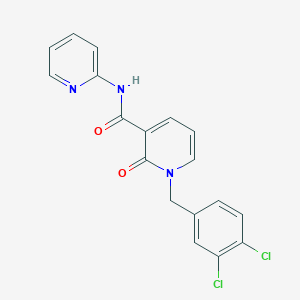

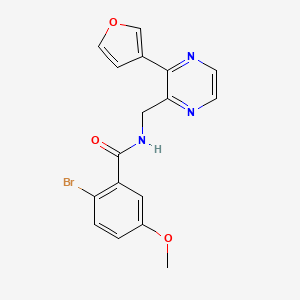

![molecular formula C25H28N4O3 B2589992 Ethyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate CAS No. 1251623-28-5](/img/structure/B2589992.png)

Ethyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Ethyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate” is a chemical compound with the molecular formula C22H31N3O3S . It has an average mass of 417.565 Da and a monoisotopic mass of 417.208618 Da .

Molecular Structure Analysis

The molecular structure analysis of this compound would require more specific information such as NMR spectroscopy or computational chemical data . Unfortunately, these details are not available in the search results.Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., are not specified in the available resources .Aplicaciones Científicas De Investigación

Optical Nonlinear Properties

Ethyl 4-amino benzoate derivatives, such as Ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate, have been studied for their nonlinear refractive indices and optical limiting properties. These properties make them potential candidates for applications in optical limiters (Abdullmajed et al., 2021).

Hydrogen-Bonded Supramolecular Structures

Compounds like ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate demonstrate the formation of hydrogen-bonded supramolecular structures. These structures have been observed in one, two, and three dimensions, providing insights into molecular assembly and potential applications in nanotechnology and materials science (Portilla et al., 2007).

Renewable PET Synthesis

Ethyl benzoate derivatives are key intermediates in the synthesis of renewable polyethylene terephthalate (PET). Research has focused on the reaction pathways and energetics involved in the conversion of ethylene and biomass-derived furans to produce biobased terephthalic acid precursors, a vital step in creating more sustainable plastic materials (Pacheco et al., 2015).

Chemo- and Diastereoselective Olefinic Oxidation

Ethyl 4-amino benzoate derivatives have been utilized in the synthesis of complex molecules like 1-deoxynojirimycin and 1-deoxyaltronojirimycin through chemo- and diastereoselective olefinic oxidation. These methods have significant implications in the field of synthetic organic chemistry, especially in the synthesis of biologically active compounds (Bagal et al., 2010).

Mecanismo De Acción

The mechanism of action of this compound is not provided in the available resources.

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 4-[[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O3/c1-3-32-25(31)18-9-11-19(12-10-18)28-22-20-13-8-17(2)27-23(20)26-16-21(22)24(30)29-14-6-4-5-7-15-29/h8-13,16H,3-7,14-15H2,1-2H3,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZRNLDURQJTCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

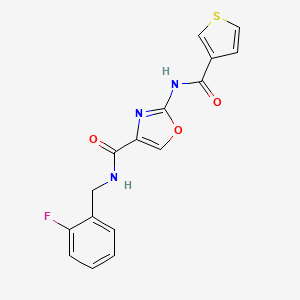

![(E)-3-(2,5-dichlorothiophen-3-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2589910.png)

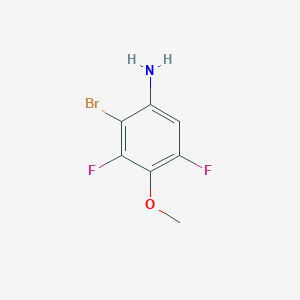

![3-(4-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2589911.png)

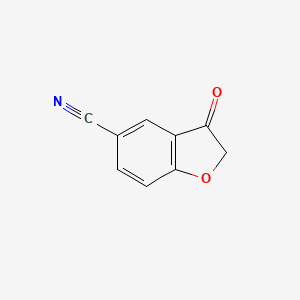

![1-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine](/img/structure/B2589917.png)

![N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2589918.png)

![N-[[1-(2-Methoxyphenyl)cyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2589924.png)

![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/no-structure.png)

![1-(2-Methylphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2589929.png)

![Bis[(+)-pinanediolato]diboron](/img/structure/B2589930.png)